molecular formula C10H14O B3023152 (-)-Myrtenal CAS No. 18486-69-6

(-)-Myrtenal

Cat. No.: B3023152
CAS No.: 18486-69-6
M. Wt: 150.22 g/mol
InChI Key: KMRMUZKLFIEVAO-IUCAKERBSA-N
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Description

(-)-Myrtenal is a naturally occurring monoterpene aldehyde found in essential oils of various plants, including myrtle and eucalyptus It is known for its distinctive aroma, which is often described as fresh, woody, and slightly citrusy

Scientific Research Applications

Chemistry: (-)-Myrtenal is used as a starting material in the synthesis of various complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its antimicrobial and antifungal properties. It has shown potential in inhibiting the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Medicine: this compound has been investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties. Research has shown that it can modulate certain biochemical pathways, providing relief from inflammation and pain.

Industry: In the industrial sector, this compound is used in the formulation of fragrances and flavors. Its pleasant aroma makes it a popular choice in perfumery and flavoring agents in food and beverages.

Preparation Methods

Synthetic Routes and Reaction Conditions: (-)-Myrtenal can be synthesized through several methods. One common approach involves the oxidation of (-)-myrtenol, a related monoterpene alcohol. This oxidation can be achieved using reagents such as pyridinium chlorochromate or manganese dioxide under controlled conditions to yield this compound.

Industrial Production Methods: In industrial settings, this compound is often extracted from natural sources through steam distillation of essential oils. The distillate is then subjected to fractional distillation to isolate this compound. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: (-)-Myrtenal undergoes various chemical reactions, including:

    Oxidation: this compound can be further oxidized to (-)-myrtenic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction of this compound can yield (-)-myrtenol, using reducing agents such as sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation: (-)-Myrtenic acid.

    Reduction: (-)-Myrtenol.

    Substitution: Depending on the nucleophile, products can vary widely.

Mechanism of Action

The mechanism of action of (-)-Myrtenal involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anti-inflammatory applications, this compound modulates the activity of enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase, thereby reducing inflammation and pain.

Comparison with Similar Compounds

    (-)-Myrtenol: A related monoterpene alcohol with similar aromatic properties.

    (-)-Myrcene: Another monoterpene with a similar structure but different functional groups.

    Geranial: A monoterpene aldehyde with a citrus aroma, similar to (-)-Myrtenal.

Uniqueness: this compound stands out due to its unique combination of aromatic properties and chemical reactivity. Unlike (-)-myrtenol, which is an alcohol, this compound’s aldehyde group allows it to participate in a broader range of chemical reactions. Compared to (-)-myrcene and geranial, this compound’s distinct woody and citrusy aroma makes it particularly valuable in perfumery and flavoring applications.

Properties

IUPAC Name

(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h3,6,8-9H,4-5H2,1-2H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRMUZKLFIEVAO-IUCAKERBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC=C(C1C2)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC=C([C@@H]1C2)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

564-94-3, 18486-69-6
Record name Myrtenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Myrtenal, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018486696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pin-2-ene-1-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.432
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MYRTENAL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH2E303QRY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MYRTENAL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J97443QRZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of (-)-myrtenal?

A1: this compound has a molecular formula of C10H14O and a molecular weight of 150.22 g/mol. []

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, spectroscopic characterization of this compound and its derivatives has been carried out using techniques like 1H NMR and 13C NMR. These techniques help identify the structure and purity of the compound. [, , ]

Q3: What are the potential therapeutic applications of this compound?

A3: this compound has shown promising results in preclinical studies for its potential against hepatocellular carcinoma. [] Further research is ongoing to explore its potential in other areas.

Q4: How does this compound exert its anticancer effects?

A4: Research suggests that this compound may exert its anticancer effects by activating the tumor suppressor protein p53. Additionally, it may regulate lysosomal and mitochondrial enzymes, potentially impacting the growth and survival of cancer cells. []

Q5: Does this compound have any effect on acetylcholinesterase?

A5: Yes, in vitro studies have shown that this compound exhibits inhibitory activity against acetylcholinesterase, an enzyme targeted in the treatment of Alzheimer's disease. []

Q6: Has this compound demonstrated analgesic activity?

A6: Some research suggests that amines containing both a this compound fragment and a 6-amino-5,7-dimethyl-1,3-diazaadamantane fragment exhibit significant analgesic activity in animal models. []

Q7: Does this compound possess antimicrobial properties?

A7: Studies have shown that this compound, along with other constituents of essential oils from sources like Zanthoxylum plants and Streptomyces albulus Z1-04-02, exhibits toxicity towards insects and fungi. [, ]

Q8: Can this compound be used as a chiral starting material in organic synthesis?

A8: Yes, the chiral structure of this compound makes it a valuable starting material for synthesizing various chiral compounds. Researchers have utilized this compound to create enantiopure scorpionate ligands, macrocycles, and other complex molecules. [, , ]

Q9: Has this compound been incorporated into metal complexes?

A9: Yes, researchers have successfully synthesized various metal complexes incorporating this compound-derived ligands. These include complexes with nickel(II), scandium, and rare-earth metals. [, , , ]

Q10: What types of reactions have been explored with this compound as a starting material?

A10: Several reactions have been explored, including aldol condensation, imine formation, Nicholas reactions, and the synthesis of heteroscorpionate ligands. [, , , ]

Q11: Is this compound susceptible to degradation by ozone?

A11: Yes, this compound, containing one C-C double bond, shows slight decomposition in the presence of ozone. This highlights the importance of ozone removal during air sampling for accurate measurement of this compound and similar compounds. []

Q12: Are there concerns about the environmental impact of this compound?

A12: While this compound is a naturally occurring compound, its widespread use and potential release into the environment necessitate further research into its ecotoxicological effects and appropriate waste management strategies. [, ]

Q13: How is this compound typically analyzed and quantified?

A13: Common analytical techniques for this compound analysis include gas chromatography (GC) coupled with mass spectrometry (MS). These techniques enable the identification and quantification of this compound in complex mixtures, such as essential oils. [, , , ]

Q14: What is known about the safety and toxicity of this compound?

A14: Research on the safety and toxicity of this compound is ongoing. While some studies suggest potential therapeutic benefits, a comprehensive understanding of its toxicological profile, including potential long-term effects, is crucial before its widespread application. [, ]

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